molecular formula C16H23NO6 B2525061 Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate CAS No. 162045-32-1

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate

Cat. No. B2525061
CAS RN: 162045-32-1
M. Wt: 325.361
InChI Key: DGRUQTFSCJLSSY-UHFFFAOYSA-N
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Description

“Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate” is a compound with the molecular formula C16H23NO6 . It is a solid substance and has a molecular weight of 325.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20) .


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight of the compound is 325.36 .

Scientific Research Applications

Drug Delivery Systems

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate exhibits potential as a building block for drug delivery systems. Its hydroxybenzoate moiety can be modified to encapsulate therapeutic agents, allowing targeted delivery to specific tissues or cells. Researchers are exploring its use in micelles, liposomes, and nanoparticles for controlled drug release .

Prodrug Design

The tert-butoxycarbonyl (Boc) protecting group in this compound suggests its application in prodrug design. By attaching a Boc group to an active drug, it becomes inactive until enzymatic or chemical cleavage occurs in vivo. Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate could serve as a prodrug precursor, enhancing drug stability and bioavailability .

Peptide Synthesis

The amino group in the propoxy side chain makes this compound useful in peptide synthesis. Researchers can incorporate it as a protected amino acid building block, facilitating peptide bond formation. The Boc group ensures selective deprotection during solid-phase peptide synthesis .

Polymer Chemistry

Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate can participate in polymerization reactions. Its hydroxybenzoate functionality allows covalent attachment to polymer chains, potentially influencing material properties such as solubility, biodegradability, and drug release kinetics .

Photocleavable Protecting Groups

The Boc group in this compound can be photochemically removed, making it valuable in photolabile protecting groups. Researchers use such groups to control the release of functional moieties in a light-dependent manner. Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate could find applications in photoresponsive materials .

Bioorthogonal Chemistry

The amino group’s reactivity allows for bioorthogonal reactions. Researchers can selectively label proteins or biomolecules using this compound as a precursor. Its compatibility with biological systems makes it a valuable tool for studying cellular processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUQTFSCJLSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. stirred solution of 2,4-dihydroxybenzoic acid methyl ester (5 g, 30 mmol) in dry DMF (100 mL) was added sodium hydride (1.2 g of a 60% suspension in mineral oil, 30 mmol). After 1 h, the solution was warmed to ambient temperature and stirred for 1 h. To the solution was added N-t-butyloxycarbonyl-3-bromopropylamine (10.6 g, 45 mmol). The reaction was stirred at ambient temperature for 24 and the solvent was removed under reduced pressure. The residue was dissolved in EtOAc (250 mL) and washed with water (2×200 mL) and brine (100 mL). The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 1:4 EtOAc:hexanes as eluant. The product-containing fractions were pooled and the solvent was removed under reduced pressure. The resulting oil crystallized from ether to give 4-(3-(t-butyloxycarbonylamino)propyloxy)-2-hydroxybenzoic acid methyl ester (51% yield).
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5 g
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reactant
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100 mL
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suspension
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10.6 g
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